3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

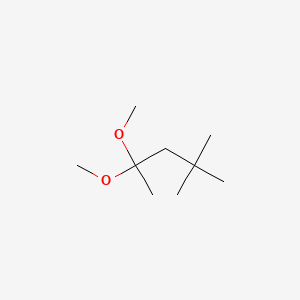

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a derivative of pyrrolidine, a cyclic amine, with a difluoromethyl group attached to the 3-position . The safety data sheet indicates that it may cause respiratory irritation .

Synthesis Analysis

The synthesis of this compound and similar compounds involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring with a difluoromethyl group attached to the 3-position . The molecular weight of the compound is 157.59 Da .Chemical Reactions Analysis

Difluoromethylation is a key process in the chemical reactions involving this compound . This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .作用機序

While the specific mechanism of action for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is not mentioned in the search results, compounds with similar structures such as eflornithine (a difluoromethylated compound) are known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

将来の方向性

The future directions for research on 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involve further exploration of difluoromethylation processes . This includes the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting area of future research .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves the reaction of difluoromethylamine with 3-fluoropyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "Difluoromethylamine", "3-fluoropyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethylamine to a reaction flask", "Add 3-fluoropyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride as a white solid" ] } | |

CAS番号 |

2624135-98-2 |

分子式 |

C5H9ClF3N |

分子量 |

175.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。